3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
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Overview
Description
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that features two thiophene rings, each substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with nitric acid to introduce the nitro groups at the desired positions. The reaction conditions often require careful control of temperature and the use of a solvent such as acetic acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: A simpler nitro-substituted thiophene with similar reactivity but fewer functional groups.
3-(5-Nitrothiophen-2-yl)acrylic acid: Another nitro-substituted thiophene derivative with different functional groups and applications.
Uniqueness
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to the presence of two nitro groups and a sulfanyl linkage between the thiophene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
79929-23-0 |
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Molecular Formula |
C8H4N2O4S3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-nitro-2-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-3-4-15-8(5)17-7-2-1-6(16-7)10(13)14/h1-4H |
InChI Key |
NBTNYXABVNQMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])SC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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